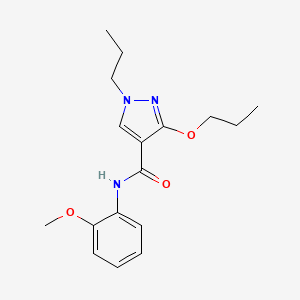
3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. Isoxazole derivatives have been extensively studied due to their diverse biological activities, including muscle relaxant and anticonvulsant properties . The specific compound , however, is not directly mentioned
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of compounds structurally related to 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide. For instance, the synthesis of N-1 (3,5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thixo-4.5-dihydro-1H-1,2,4-triazol-3-yl)propanamides as potential antitumor agents demonstrates the versatility of incorporating isoxazole moieties into biologically active compounds (C. Reddy et al., 2010). Similarly, the utility of isoxazoles as β-diketone synthons for selective anion formation showcases the synthetic flexibility of the isoxazole ring for creating diverse chemical structures (D. Brunelle, 1981).
Potential Biological Activities
Several studies have investigated the biological activities of compounds containing isoxazole rings, indicating potential therapeutic applications. For example, the microwave-assisted synthesis of novel 1,2,3-triazole derivatives, including those with isoxazole moieties, and their antimicrobial activity points to the relevance of such compounds in developing new antimicrobial agents (D. Ashok et al., 2013). Additionally, the synthesis and antinociceptive activity of propanamide derivatives highlight the potential for compounds with isoxazole groups to contribute to pain management research (T. Önkol et al., 2004).
Medicinal Chemistry Applications
The chemical versatility of isoxazole-containing compounds extends to their application in medicinal chemistry. The exploration of palladium(II) chloride complexes with isoxazole derivatives underscores the potential of these compounds in the development of new materials with unique chemical and physical properties (Tyler Palombo et al., 2019).
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-17(13(2)23-20-12)7-8-18(21)19-10-16-9-14-5-3-4-6-15(14)11-22-16/h3-6,16H,7-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXGLTROXOOUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)



![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)




![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)


![2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one](/img/structure/B2526229.png)
![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2526231.png)